3-Quinoxalin-2-yl-acrylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-quinoxalin-2-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-7H,(H,14,15)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNZVVWLYVQBPQ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CC(=N2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24833683 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1593-24-4 | |
| Record name | 2-Quinoxalineacrylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies for 3 Quinoxalin 2 Yl Acrylic Acid and Its Derivatives
Classical and Established Synthetic Routes
Traditional methods for the synthesis of 3-quinoxalin-2-yl-acrylic acid and its derivatives have relied on well-established organic reactions. These routes often involve the condensation of a quinoxaline-based aldehyde with an active methylene (B1212753) compound or the palladium-catalyzed coupling of a halo-quinoxaline with an acrylic acid synthon.
Condensation Reactions with Malonic Acid Derivatives
A primary and classical approach to the synthesis of this compound involves the condensation of quinoxaline-2-carboxaldehyde with malonic acid or its derivatives. This transformation is a variant of the Knoevenagel condensation, a powerful method for carbon-carbon bond formation. The Doebner modification of the Knoevenagel condensation is particularly relevant, as it specifically utilizes malonic acid in the presence of a basic catalyst, often pyridine (B92270), and is followed by decarboxylation to yield the α,β-unsaturated acid.
The general reaction scheme involves the deprotonation of malonic acid by a base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of quinoxaline-2-carboxaldehyde. Subsequent dehydration and decarboxylation of the intermediate adduct afford the desired this compound. The choice of base and solvent can significantly influence the reaction rate and yield. While pyridine is a traditional choice, other organic bases can also be employed.
Another related classical method is the Perkin reaction, which utilizes an acid anhydride (B1165640) and its corresponding carboxylate salt as the base. In a hypothetical application to synthesize the target molecule, quinoxaline-2-carboxaldehyde would be treated with acetic anhydride and sodium acetate. The reaction proceeds through the formation of an enolate from the anhydride, which then condenses with the aldehyde. Hydrolysis of the resulting mixed anhydride would yield this compound.
Table 1: Examples of Knoevenagel Condensation for the Synthesis of Cinnamic Acid Derivatives
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product | Reference |
| Benzaldehyde | Malonic acid | Piperidine/Pyridine | Cinnamic acid | |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine/Ethanol (B145695) | 5-(2-Methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
| Acrolein | Malonic acid | Pyridine | trans-2,4-Pentadienoic acid | |
| Syringaldehyde | Malonic acid | Piperidine/Water | Sinapinic acid |
Heck Reaction Approaches for Acrylic Acid Moiety Introduction
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides a powerful and versatile method for introducing the acrylic acid moiety onto the quinoxaline (B1680401) ring. This reaction has become a cornerstone of modern organic synthesis due to its tolerance of a wide range of functional groups. In this context, a 2-haloquinoxaline (e.g., 2-bromoquinoxaline (B1269807) or 2-chloroquinoxaline) is coupled with acrylic acid or its esters, such as ethyl acrylate (B77674), in the presence of a palladium catalyst and a base.
The catalytic cycle of the Heck reaction typically involves the oxidative addition of the palladium(0) catalyst to the 2-haloquinoxaline, forming a quinoxalinyl-palladium(II) complex. Subsequent coordination of the acrylate, migratory insertion, and β-hydride elimination yield the 3-quinoxalin-2-yl-acrylate product and a hydrido-palladium(II) species. The final step is the reductive elimination of HX from the palladium complex by the base, regenerating the active palladium(0) catalyst. A variety of palladium sources, ligands, and bases can be employed to optimize the reaction conditions.
Table 2: Representative Heck Reaction Conditions for Aryl Acrylate Synthesis
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Product | Reference |
| Iodobenzene | Styrene | PdCl₂ | Potassium acetate | Methanol | Stilbene | |
| Aryl halides | Ethyl acrylate | Pd(OAc)₂/SPO ligand | K₂CO₃ | Toluene | Ethyl cinnamate (B1238496) derivatives | |
| 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] | K₂CO₃ | THF | n-Butyl 4-methoxycinnamate | |
| Aryl halides | Ethyl acrylate | Bis-NHC palladium complex | Na₂CO₃ | DMF | Ethyl cinnamate derivatives |
Michael Addition Reactions Utilizing Activated Acrylic Acid Compounds
Michael addition, or conjugate addition, offers a strategic approach for the synthesis of derivatives of this compound. This reaction involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. In this context, this compound or its esters can serve as the Michael acceptor. A wide range of nucleophiles, including amines, thiols, and carbanions, can be employed to introduce diverse functionalities at the β-position of the acrylic acid side chain.
For instance, the reaction of ethyl 3-quinoxalin-2-yl-acrylate with a primary or secondary amine would yield the corresponding β-amino ester derivative. Similarly, the addition of a thiol would lead to a β-thioether derivative. The reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile and increase its reactivity. The choice of solvent and reaction temperature can influence the rate and outcome of the addition.
Table 3: Examples of Michael Addition to Activated Alkenes
| Michael Acceptor | Nucleophile | Catalyst/Conditions | Product Type | Reference |
| β-Substituted acrylic acid derivatives | Nucleophilic glycine (B1666218) equivalents | DBU/DMF | β-Substituted pyroglutamic acids | |
| Activated alkynes | Thiols, Amines, Alcohols | Various | Functionalized alkenes | |
| Acrylamide, Acrylonitrile | Alcohols | Triarylphosphines | Oxa-Michael adducts | |
| Acrylic acid derivatives | Secondary aliphatic amines | Graphene oxide | β-Amino acid derivatives |
Alkylation Strategies of Quinoxaline Ring Systems
Alkylation reactions provide another avenue for the synthesis of this compound derivatives, albeit often through a more indirect route. One potential strategy involves the alkylation of a pre-functionalized quinoxaline. For example, the reaction of 3-phenylquinoxaline-2(1H)-thione with activated acrylic acid compounds has been shown to result in S-alkylation, yielding S-substituted derivatives.
Another approach could involve the direct alkylation of a suitable quinoxaline precursor. For instance, the alkylation of quinoxalin-2(1H)-ones has been reported, which could potentially be adapted to introduce a precursor to the acrylic acid side chain. A more direct method could involve the reaction of 2-methylquinoxaline (B147225) with a reactant that can introduce the -CH=CH-COOH group, though this is a less common strategy. The reactivity of the methyl group in 2-methylquinoxaline can be exploited for condensation reactions with suitable carbonyl compounds.
Advanced and Green Chemistry Synthetic Approaches
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These advanced approaches, often focusing on green chemistry principles, aim to reduce reaction times, energy consumption, and the use of hazardous reagents and solvents.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of quinoxaline derivatives. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities.
The synthesis of the quinoxaline core itself is often achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This condensation can be efficiently promoted by microwave heating, often under solvent-free conditions or in environmentally benign solvents like water or ethanol. For the synthesis of this compound, a microwave-assisted Knoevenagel condensation between quinoxaline-2-carboxaldehyde and malonic acid could be envisioned. Similarly, a microwave-assisted Heck reaction between a 2-haloquinoxaline and an acrylate could also offer a rapid and efficient route to the target compound. The use of microwave technology in these synthetic steps aligns with the principles of green chemistry by improving energy efficiency and potentially reducing the need for harsh reaction conditions.
Table 4: Comparison of Conventional and Microwave-Assisted Synthesis of Quinoxaline Derivatives
| Reaction | Conventional Method | Microwave-Assisted Method | Advantages of Microwave Method | Reference |
| Condensation of o-phenylenediamine and benzil | Reflux in ethanol, hours | Solvent-free, 3-5 minutes | Shorter reaction time, higher yield, solvent-free | |
| Synthesis of N-substituted quinoxalines | Extended reflux | 5 minutes at 160 °C | Rapid synthesis, high yields, solvent-free potential | |
| Condensation of diamines and dicarbonyls | Conventional heating, longer times | 3.5 minutes | Excellent yields (80-90%), shorter time, cleaner reaction | |
| Condensation with MgBr₂·OEt₂ catalyst | Room temperature, lower yields | 1-2.5 minutes | Good yields, rapid reaction |
Catalytic Systems in Quinoxaline-Acrylic Acid Synthesis
The synthesis of this compound and its derivatives is significantly enhanced by the use of various catalytic systems. These catalysts not only improve reaction efficiency and yield but also align with the principles of green chemistry by enabling milder reaction conditions and, in some cases, catalyst recyclability.
Palladium-Catalyzed Coupling Reactions
Palladium catalysts are instrumental in the synthesis of quinoxaline derivatives, offering versatile methods for carbon-carbon bond formation. While direct palladium-catalyzed synthesis of this compound is not extensively detailed, the principles of palladium-catalyzed cross-coupling reactions are readily applicable. For instance, a novel palladium-catalyzed synthesis of 1,2-dihydroquinoxalines and 3,4-dihydroquinoxalinones has been developed, showcasing the utility of palladium in forming the quinoxaline core. nih.gov This methodology involves the reaction of enamines derived from 2-nitroanilines with carbon monoxide in the presence of a palladium(0) catalyst. nih.gov
Furthermore, palladium-catalyzed reductive annulation of catechols and nitroarylamines provides a straightforward route to novel quinoxaline derivatives. rsc.org This method is noted for its operational simplicity and broad substrate scope without the need for pre-functionalization of the starting materials. rsc.org Intramolecular C-H arylation of pyridine derivatives using a palladium catalyst also demonstrates the power of this approach in creating fused heteroaromatic compounds, a strategy that can be adapted for the synthesis of complex quinoxaline structures. beilstein-journals.org The efficiency of these reactions can often be improved by the addition of appropriate ligands, such as phosphines. beilstein-journals.org These established palladium-catalyzed methodologies form a strong basis for the development of specific routes to this compound and its analogs.
Recyclable and Heterogeneous Catalysts (e.g., TiO2-Pr-SO3H, g-C3N4)
In line with green chemistry principles, significant research has focused on developing recyclable and heterogeneous catalysts for quinoxaline synthesis. nih.gov These catalysts offer advantages such as ease of separation from the reaction mixture, potential for reuse, and reduced environmental impact. mdpi.com
TiO2-Pr-SO3H: Nanocrystalline titania-based sulfonic acid (TiO2-Pr-SO3H) has been effectively employed as a solid acid catalyst for the preparation of quinoxaline derivatives. oiccpress.comresearchgate.netoiccpress.com This catalyst facilitates the reaction under mild conditions, including low reaction temperatures and short reaction times, leading to quantitative yields. oiccpress.comresearchgate.net Its suitability for heat- or acid-sensitive substrates makes it a valuable tool in drug synthesis. oiccpress.comresearchgate.net The heterogeneous nature of TiO2-Pr-SO3H allows for easy recovery and reuse, contributing to a more sustainable synthetic process. nih.govresearchgate.net
g-C3N4: Polymeric mesoporous graphitic carbon nitride (g-C3N4) has emerged as a promising metal-free, heterogeneous photocatalyst in organic synthesis. mdpi.comresearchgate.netresearchgate.net Its unique electronic properties, thermal stability, and large surface area make it an effective catalyst for various transformations. mdpi.comresearchgate.net In the context of quinoxaline synthesis, g-C3N4, often in the form of a nanocomposite with metals like nickel (g-C3N4/Ni), has been used to catalyze the condensation of 1,2-diaryldiketones and o-phenylenediamine derivatives under solvent-free conditions. mdpi.comresearchgate.netresearchgate.net This method is characterized by high yields, short reaction times, and environmentally benign reaction conditions. mdpi.com The g-C3N4 catalyst can be recovered and reused multiple times without a significant loss of catalytic activity. mdpi.comorganic-chemistry.org
The following table summarizes the key features of these recyclable and heterogeneous catalysts in the synthesis of quinoxaline derivatives.
| Catalyst | Catalyst Type | Key Advantages | Reaction Conditions |
| TiO2-Pr-SO3H | Heterogeneous Solid Acid | Recyclable, mild conditions, high yields, short reaction times. oiccpress.comresearchgate.net | Room temperature. nih.govresearchgate.net |
| g-C3N4 | Heterogeneous Photocatalyst | Metal-free, recyclable, high stability, environmentally benign. mdpi.commdpi.comorganic-chemistry.org | Visible light, solvent-free. mdpi.comresearchgate.netorganic-chemistry.org |
Copper-Catalyzed Decarboxylative Cascade Cyclizations
Copper-catalyzed reactions provide an economical and efficient alternative for the synthesis of heterocyclic compounds. A notable example is the copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid to produce 2-substituted quinolines. organic-chemistry.orgcolab.ws This one-pot reaction involves the formation of both C-N and C-C bonds and demonstrates excellent functional group tolerance and high yields. organic-chemistry.orgcolab.ws
While this specific method yields quinolines, the underlying principle of a decarboxylative cascade can be conceptually applied to the synthesis of quinoxaline derivatives. Such a strategy would likely involve the reaction of an o-phenylenediamine derivative, a dicarbonyl compound, and a molecule that can undergo decarboxylation to form a reactive intermediate. Copper catalysts are also used in the synthesis of quinoxalines from α-hydroxyketones and o-phenylenediamines, demonstrating their versatility in this area. researchgate.net Furthermore, copper-catalyzed tandem cyclization reactions have been developed for the construction of related fused nitrogen heterocycles like tetrahydropyrrolo[1,2-a]quinolines. nih.gov
Reactions in Aqueous Media
The use of water as a solvent in organic synthesis is a key aspect of green chemistry, offering benefits such as low cost, non-flammability, and reduced environmental impact. nih.gov Several catalytic systems for quinoxaline synthesis have been successfully adapted to aqueous media. For instance, the synthesis of quinoxaline derivatives can be achieved using recyclable task-specific ionic liquids as catalysts in water. sapub.org This approach provides satisfactory results under mild conditions. sapub.org The development of water-tolerant catalytic systems is crucial for creating more sustainable synthetic routes to this compound and its derivatives.
Derivatization and Functionalization Strategies
The biological activity and material properties of quinoxaline derivatives can be finely tuned by modifying their chemical structure. Derivatization and functionalization strategies are therefore of great importance.
Modification of the Quinoxaline Core for Structural Diversity
The direct C-H functionalization of the quinoxalin-2(1H)-one core at the C3 position is a cost-effective and atom-economical method for synthesizing a wide array of derivatives. mdpi.comnih.gov This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of various functional groups. nih.govfrontiersin.org
Recent advancements have focused on multi-component tandem reactions that enable the simultaneous construction of C-C and other bonds (C-RF, C-O, C-N, etc.) in a single step. nih.gov For example, visible-light-induced three-component reactions of quinoxalin-2(1H)-ones, alkenes, and a trifluoromethyl source can lead to 3-trifluoroalkylated quinoxalin-2(1H)-ones. nih.gov Hypervalent iodine(III) reagents have also been employed as oxidants or reaction partners for the arylation, trifluoromethylation, alkylation, and alkoxylation of quinoxalin-2(1H)-ones at the C3 position. frontiersin.org
Furthermore, the quinoxaline core can be functionalized through reactions at other positions. For instance, new sets of quinoxaline moieties have been synthesized by coupling them with amino acids or N-alkylamines. nih.gov The synthesis of (3-phenyl-quinoxalin-2-ylsulfanyl)acetic acid derivatives and their subsequent conversion to amides and hydrazides demonstrates another route to functionalized quinoxalines. nih.govacs.org These strategies provide a powerful toolkit for creating libraries of this compound derivatives with diverse structures and properties.
The following table provides examples of functionalization strategies for the quinoxaline core.
| Functionalization Strategy | Position | Reagents/Conditions | Resulting Derivative |
| Direct C-H Trifluoroalkylation | C3 | Alkenes, CF3SO2Na, visible light. nih.gov | 3-Trifluoroalkylated quinoxalin-2(1H)-ones. |
| Direct C-H Alkylation | C3 | Unactivated alkenes, TMSN3, hypervalent iodine(III) reagent. frontiersin.org | 3-(β-azido alkyl)quinoxalin-2(1H)-ones. |
| Coupling with Amino Acids | Varies | Phenylquinoxalines-2(1H)-thione, acrylic acid derivatives, triethylamine. nih.gov | Quinoxaline-amino acid conjugates. |
| S-Alkylation | 2-position | 3-Phenylquinoxaline-2(1H)-thione, chloroacetonitrile, triethylamine. acs.org | (3-Phenyl-quinoxalin-2-ylsulfanyl)acetonitrile. |
Functionalization at the Acrylic Acid Moiety via Esterification and Amidation
The acrylic acid side chain of this compound offers a prime site for functionalization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modifying a compound's pharmacokinetic properties, such as solubility and bioavailability.
Esterification: The conversion of the carboxylic acid to an ester is typically achieved through Fischer esterification. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com The reaction is driven to completion by removing the water formed, often by azeotropic distillation. The general process allows for the synthesis of a wide array of alkyl or aryl esters by varying the alcohol reactant. medcraveonline.com For acrylic acid derivatives, this reaction can be catalyzed by various acids, and the rate is influenced by factors like temperature and catalyst concentration. google.comump.edu.my
Amidation: The synthesis of amides from this compound is a key strategy for creating derivatives with diverse biological activities. A common and effective method involves a two-step, one-pot procedure where the carboxylic acid is first converted to a more reactive acyl chloride. mdpi.com This is typically accomplished using an activating agent like oxalyl chloride or thionyl chloride in an anhydrous solvent such as dichloromethane (B109758) (DCM), often with a catalytic amount of N,N-dimethylformamide (DMF). mdpi.com The resulting acyl chloride is then reacted in situ with a primary or secondary amine to yield the corresponding N-substituted quinoxaline-2-carboxamide. mdpi.com This approach is versatile and allows for the introduction of a wide range of substituents by selecting the appropriate amine.
A series of N-substituted quinoxaline-2-carboxamides have been prepared using this method, reacting the activated quinoxaline-2-carboxylic acid with various amines. mdpi.com
Table 1: Synthesis of N-Substituted Quinoxaline-2-Carboxamide Derivatives Data sourced from mdpi.com
| Amine Reactant | Activating Agent | Solvent | Resulting Product |
|---|
This robust methodology highlights the accessibility of diverse amide derivatives, which are crucial for structure-activity relationship (SAR) studies.
Chemoselective Functionalization Approaches
Chemoselectivity involves the selective reaction of one functional group in the presence of others. In the context of quinoxaline derivatives, significant efforts have been directed towards the direct functionalization of C–H bonds on the heterocyclic core, which avoids the need for pre-functionalized substrates. rsc.org
One of the most studied areas is the direct C3-functionalization of quinoxalin-2(1H)-ones. rsc.orgresearchgate.net These reactions are highly chemoselective, targeting the C–H bond at the C3 position, which is activated by the adjacent nitrogen atom and the carbonyl group. Various transformations, including arylation, alkylation, and acylation, have been achieved using this approach. rsc.org For example, visible-light-induced C3-arylation of quinoxalin-2(1H)-one has been developed using eosin (B541160) Y and potassium iodide as photocatalysts, reacting with phenylhydrazine (B124118) hydrochloride compounds under air. This method demonstrates high C–H selectivity via a Minisci-type radical substitution reaction. rsc.org
Another chemoselective strategy involves the sequential substitution of 2,3-dichloroquinoxaline (B139996). This precursor can react with N-nucleophiles (amines) or O-nucleophiles (alcohols, phenols) to selectively substitute one chlorine atom, typically at the C2 position, yielding 2-alkanamino-3-chloroquinoxalines or 2-alkyloxy-3-chloroquinoxalines. nih.gov The remaining chlorine atom at the C3 position can then be targeted in a subsequent reaction, such as thiation, allowing for the controlled synthesis of disubstituted quinoxaline derivatives. nih.gov This stepwise functionalization provides a powerful tool for building molecular complexity in a controlled manner.
Thiation Methods for Quinoxaline Precursors
The introduction of sulfur into the quinoxaline scaffold is a critical step in the synthesis of various biologically active compounds, particularly thieno[2,3-b]quinoxalines. tandfonline.combohrium.com Thiation methods typically involve converting a carbonyl or chloro group on the quinoxaline ring into a thione or thiol, which can then be used in subsequent cyclization reactions.
A novel, catalyst-free thionation protocol has been developed starting from the readily available quinoxaline-2,3-dione. nih.gov The process involves a three-step, one-pot synthesis:
Chlorination: Quinoxaline-2,3-dione is first treated with a chlorinating agent like thionyl chloride to produce 2,3-dichloroquinoxaline.
Nucleophilic Substitution: The 2,3-dichloroquinoxaline is reacted with an amine or alcohol, leading to the chemoselective formation of 2-substituted-3-chloroquinoxalines.
Table 2: Synthesis of 3-Alkylaminoquinoxaline-2(1H)-thiones Data sourced from nih.gov
| Starting Material | Reagents | Product | Overall Yield (%) |
|---|
An alternative approach to sulfur-containing quinoxalines starts with 2-chloroquinoxaline-3-carbonitrile. Reaction of this precursor with nucleophiles like thiourea (B124793) can introduce a sulfur atom. tandfonline.com This can lead to the formation of compounds like 3-carbonitril-2(1H)-quinoxalinthione, which is a versatile intermediate for synthesizing fused heterocyclic systems such as thieno[2,3-b]quinoxalines through reactions with α-halo ketones or other bifunctional electrophiles. tandfonline.comtandfonline.com
These thiation methodologies provide essential precursors for building more complex, fused-ring systems based on the quinoxaline core, expanding the chemical space for drug discovery and materials science.
Advanced Spectroscopic and Analytical Characterization Techniques for 3 Quinoxalin 2 Yl Acrylic Acid Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-Quinoxalin-2-yl-acrylic acid, both proton (¹H) and carbon-13 (¹³C) NMR are critical for confirming its molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR spectroscopy of this compound is expected to reveal a series of distinct signals corresponding to the protons in different chemical environments. The quinoxaline (B1680401) ring system gives rise to a set of aromatic protons, while the acrylic acid side chain contributes signals for the vinylic and carboxylic acid protons.
The aromatic region of the ¹H NMR spectrum would feature signals for the four protons on the benzene (B151609) ring portion of the quinoxaline moiety. Their specific chemical shifts and coupling patterns are influenced by their positions relative to the nitrogen atoms and the acrylic acid substituent. Typically, these aromatic protons would appear in the downfield region, generally between δ 7.5 and 8.5 ppm.
The vinylic protons of the acrylic acid chain are anticipated to appear as doublets due to coupling with each other. The proton attached to the carbon adjacent to the quinoxaline ring (α-proton) and the proton on the terminal carbon (β-proton) would likely exhibit trans-coupling, characterized by a large coupling constant (J), typically in the range of 12-18 Hz. The chemical shifts for these protons are expected to be in the range of δ 6.0-8.0 ppm. The carboxylic acid proton, being highly deshielded, is expected to appear as a broad singlet at a significantly downfield chemical shift, often above δ 10.0 ppm, and its position can be sensitive to the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Quinoxaline-H (aromatic) | 7.5 - 8.5 | m | - |
| Vinylic-H (α to COOH) | 6.5 - 7.5 | d | 12 - 18 |
| Vinylic-H (β to COOH) | 7.5 - 8.5 | d | 12 - 18 |
| Carboxylic Acid-H | > 10.0 | br s | - |
| Note: These are predicted values and may vary based on solvent and experimental conditions. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum of this compound provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The spectrum would be characterized by signals in both the aromatic and aliphatic/vinylic regions, as well as a signal for the carbonyl carbon of the carboxylic acid.
The carbon atoms of the quinoxaline ring are expected to resonate in the aromatic region, typically between δ 120 and 155 ppm. The exact chemical shifts would be influenced by the nitrogen atoms and the acrylic acid substituent. The vinylic carbons of the acrylic acid moiety would also appear in this downfield region, generally between δ 120 and 145 ppm. The carbonyl carbon of the carboxylic acid is the most deshielded and is expected to appear at a significantly lower field, typically in the range of δ 165-175 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Quinoxaline-C (aromatic) | 120 - 155 |
| Vinylic-C | 120 - 145 |
| Carboxylic Acid-C=O | 165 - 175 |
| Note: These are predicted values and may vary based on solvent and experimental conditions. |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₁H₈N₂O₂ and a molecular weight of 200.193 g/mol , various mass spectrometry techniques can be employed for its characterization. scbt.comcalpaclab.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode ESI-MS, the compound is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 201.19. In negative ion mode, deprotonation of the carboxylic acid would lead to the [M-H]⁻ ion at an m/z of approximately 199.18. The high-resolution mass measurement of these ions can be used to confirm the elemental composition of the molecule.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For the [M+H]⁺ ion of this compound, collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways.
A primary fragmentation route is expected to be the loss of a molecule of water (H₂O, 18 Da) from the carboxylic acid group, resulting in a fragment ion at m/z 183. This could be followed by the loss of carbon monoxide (CO, 28 Da) to yield a fragment at m/z 155. Another plausible fragmentation is the cleavage of the acrylic acid side chain, potentially leading to the formation of a stable quinoxalinyl cation. The precise fragmentation pattern would provide a structural fingerprint of the molecule.
Table 3: Predicted ESI-MS and MS/MS Fragmentation for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 201.19 |
| [M-H]⁻ | 199.18 |
| [M+H - H₂O]⁺ | 183.18 |
| [M+H - H₂O - CO]⁺ | 155.18 |
| Note: These are predicted values and the observed fragmentation pattern may vary based on experimental conditions. |
Matrix-Assisted Laser Desorption/Ionization (MALDI)
Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique, often coupled with a time-of-flight (TOF) mass analyzer, that is particularly useful for the analysis of a wide range of molecules. While often used for larger biomolecules, MALDI can also be effective for smaller organic compounds. In a MALDI-TOF analysis of this compound, the compound would be co-crystallized with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid). Upon irradiation with a laser, the matrix absorbs the energy and facilitates the desorption and ionization of the analyte. Similar to ESI, MALDI would be expected to produce the protonated molecule [M+H]⁺, allowing for the determination of its molecular weight. The high mass accuracy of TOF analyzers can further confirm the elemental composition.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are central to the analysis of this compound, enabling the separation of the target compound from starting materials, byproducts, and other impurities. The choice of technique depends on the specific requirements of the analysis, from rapid, qualitative monitoring to precise, quantitative purity determination.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity determination of quinoxaline derivatives. Methods have been developed for the simultaneous quantification of related compounds, such as quinoxaline-2-carboxylic acid (QCA) and methyl-3-quinoxaline-2-carboxylic acid (MQCA), in various matrices. A typical HPLC method employs a C18 stationary phase with gradient elution, allowing for the effective separation of analytes. For instance, a Zorbax SB-C18 column (150 × 4.6 mm, 5 µm) can be utilized with a mobile phase consisting of an acidic buffer and an organic modifier like acetonitrile. UV detection is commonly used for quantification, with the wavelength set to maximize the absorbance of the quinoxaline chromophore, for example, at 348 nm. Method validation according to regulatory guidelines ensures the reliability of the results, with parameters such as linearity, accuracy, precision, decision limits (CCα), and detection capabilities (CCβ) being rigorously assessed. Successful methods demonstrate good linearity over a defined concentration range and achieve recoveries typically between 70% and 110%.
Interactive Data Table: Illustrative HPLC Method Parameters for Quinoxaline Carboxylic Acids
| Parameter | Value | Reference |
| Column | Zorbax SB-C18 (150 × 4.6 mm, 5 µm) | |
| Mobile Phase | 0.1 mol/L Trichloroacetic acid (pH 1.7) and Acetonitrile (gradient) | |
| Flow Rate | 1 mL/min | |
| Temperature | 25 °C | |
| Detection | UV at 348 nm | |
| Linearity Range | 0.5–125 µmol/L | |
| Limit of Quantification (LOQ) | 0.5 µmol/L |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it a powerful tool for the analysis of quinoxaline derivatives. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without sacrificing efficiency. A UPLC-tandem mass spectrometry (UPLC-MS/MS) method has been established for the determination of 3-methyl-quinoxaline-2-carboxylic acid (MQCA) in complex samples. This method involves sample extraction, clean-up using solid-phase extraction (e.g., Bond Elut C18), and subsequent analysis by UPLC-MS/MS. The identification is performed using multiple reaction monitoring (MRM) in positive electrospray ionization mode, providing high selectivity and sensitivity. Quantification is typically achieved using an external standard method. Such UPLC methods exhibit excellent linearity, with correlation coefficients (r²) often exceeding 0.990. The enhanced sensitivity of UPLC-MS/MS allows for very low limits of detection (LODs) and quantification (LOQs), often in the µg/kg range.
Interactive Data Table: Performance Characteristics of a UPLC-MS/MS Method for MQCA
| Parameter | Value | Reference |
| Linearity Range | 2-500 µg/L | |
| Correlation Coefficient (r²) | > 0.990 | |
| Limits of Detection (LODs) | 0.90 - 1.80 µg/kg | |
| Limits of Quantification (LOQs) | 3.00 - 6.00 µg/kg | |
| Recoveries | 73.6% - 89.0% | |
| Intra-day RSD (n=5) | < 15% | |
| Inter-day RSD (n=3) | < 20% |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of organic reactions, including the synthesis of this compound. By spotting the reaction mixture alongside the starting materials on a TLC plate, the disappearance of reactants and the appearance of the product can be qualitatively observed over time. A suitable mobile phase, often a mixture of solvents like hexane (B92381) and ethyl acetate, is chosen to achieve good separation of the components. Visualization of the spots is typically achieved under UV light, as quinoxaline derivatives are often UV-active. For compounds that are not UV-active, developing agents like iodine crystals can be used. TLC is an invaluable tool for determining the endpoint of a reaction, indicating when the starting material has been completely consumed. This technique is particularly useful in research and development settings for optimizing reaction conditions.
X-ray Diffraction for Solid-State Structural Determination
X-ray diffraction (XRD) is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For quinoxaline derivatives, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and crystal packing. The analysis of a substituted quinoxaline compound, for example, revealed a monoclinic crystal system with the space group P21/c. Such studies confirm the molecular structure, including the planarity of the quinoxaline ring system and the orientation of substituents. Powder X-ray diffraction (XRPD) is also employed for the characterization of polycrystalline materials, providing information about the crystal system, unit cell parameters, and phase purity. For instance, a derivative of quinoline (B57606) was found to crystallize in a monoclinic system with the space group P21/n.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical technique for identifying the functional groups present in a molecule. The FTIR spectrum of a compound provides a unique fingerprint based on the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrations of different chemical bonds. In the context of this compound, FTIR spectroscopy is used to confirm the presence of key functional groups. The acrylic acid moiety will exhibit a characteristic strong absorption peak for the carbonyl group (C=O) stretching vibration, typically in the region of 1700-1750 cm⁻¹. Additionally, the broad absorption band corresponding to the hydroxyl (-OH) group of the carboxylic acid is expected in the range of 2500-3300 cm⁻¹. The vibrations of the quinoxaline ring system will also give rise to a series of characteristic peaks in the fingerprint region of the spectrum. This technique is valuable for confirming the successful synthesis of the target compound and for identifying any impurities that may be present.
Computational Chemistry and Theoretical Investigations of 3 Quinoxalin 2 Yl Acrylic Acid Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of quinoxaline (B1680401) derivatives. researchgate.net Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to achieve a balance between computational cost and accuracy. researchgate.netnih.gov
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the 3-Quinoxalin-2-yl-acrylic acid molecule. The process involves optimizing the geometric parameters, including bond lengths and bond angles, to find the minimum energy conformation. researchgate.net For the core quinoxaline ring system, theoretical calculations show a high degree of planarity, which facilitates π-electron delocalization across the fused rings. nih.gov The acrylic acid side chain introduces additional conformational flexibility.
Analysis of related quinoxaline structures reveals that the bond lengths and angles obtained from DFT calculations are generally in good agreement with experimental data from X-ray crystallography. researchgate.net The phenyl-quinoxaline moiety is typically not perfectly planar. nih.gov For instance, in 1-nonyl-3-phenylquinoxalin-2-one, the phenyl ring is inclined to the quinoxaline ring system at a dihedral angle of 20.40 (9)°. nih.gov
Table 1: Selected Optimized Geometric Parameters for the Quinoxaline Core Note: This data is representative of the core quinoxaline structure as determined by DFT calculations on related molecules.
| Parameter | Bond | Calculated Value (Å) |
| Bond Length | C-C (aromatic) | 1.402 |
| Bond Length | C-N | 1.341 |
| Bond Length | C-H | 1.087 |
Data sourced from representative DFT studies on quinoxaline structures. researchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net
A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For quinoxaline derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient pyrazine (B50134) ring and acceptor groups. researchgate.netnih.gov This distribution facilitates intramolecular charge transfer upon photoexcitation. researchgate.net DFT calculations on related quinoxaline compounds have reported HOMO-LUMO energy gaps in the range of 3 to 4 eV. For example, the calculated HOMO-LUMO energy gap for 1-nonyl-3-phenylquinoxalin-2-one is 3.8904 eV. nih.gov
Table 2: Representative Frontier Molecular Orbital Energies Note: Values are illustrative based on DFT calculations for related quinoxaline derivatives.
| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Quinoxaline Derivative A | -5.06 | -3.27 | 1.79 |
| Quinoxaline Derivative B | -4.66 | -2.38 | 2.28 |
| 1-nonyl-3-phenylquinoxalin-2-one | - | - | 3.8904 |
Data adapted from DFT studies on various quinoxaline-based systems. nih.govnih.gov
Natural Bond Orbital (NBO) analysis provides detailed insights into the intramolecular interactions, such as charge transfer and delocalization of electron density within the molecule. researchgate.net This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E2). A higher E2 value indicates a stronger interaction.
Molecular Docking and Simulation Studies
Molecular docking and simulation are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These studies are fundamental in drug discovery for identifying potential therapeutic agents. nih.gov
Molecular docking studies on various quinoxaline derivatives have shown that this scaffold can effectively bind to the active sites of numerous proteins through a combination of interactions. researchgate.net The planar aromatic system of the quinoxaline ring is crucial for establishing π-π stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine within the binding pocket. nih.gov
The nitrogen atoms in the pyrazine ring, along with the carboxylate group of the acrylic acid side chain, can act as hydrogen bond acceptors or donors, forming key hydrogen bonds with polar residues in the protein. nih.gov Hydrophobic interactions between the quinoxaline core and nonpolar amino acid residues also contribute significantly to the binding affinity. For example, docking studies of quinoxaline derivatives against the EGFR receptor have shown strong binding, with interactions involving key amino acid residues. nih.gov
Human Thymidylate Synthase (hTS) is a well-validated target in cancer chemotherapy. plos.org This enzyme is crucial for the synthesis of 2'-deoxythymidine 5'-monophosphate (dTMP), an essential precursor for DNA synthesis. nih.gov Molecular docking studies have explored the potential of quinoxaline derivatives to inhibit hTS.
Research on related compounds, such as N-alkyl-3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides, has investigated their binding affinity to an allosteric site on hTS. acs.org These studies aim to identify compounds that can stabilize an inactive conformation of the enzyme. plos.orgnih.gov The binding affinity is quantified by the binding energy, with more negative values indicating a stronger interaction. Docking studies of novel quinoxaline derivatives have reported binding energies ranging from -9.57 to -12.03 kcal/mol against various protein targets, indicating potent binding capabilities. nih.gov The interactions within the hTS binding site often involve key residues that are critical for either catalytic activity or maintaining the enzyme's active conformational state. acs.org
Table 3: Representative Binding Affinities of Quinoxaline Derivatives Note: This table shows binding energies of various quinoxaline derivatives against different protein targets to illustrate the potential binding strength of the scaffold.
| Derivative Class | Target Protein | Binding Energy (kcal/mol) |
| 1,2,3-Triazole Quinoxaline Hybrids | EGFR | -9.57 to -12.03 |
| N-Alkyl-3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides | Human Thymidylate Synthase (hTS) | Not specified |
| 2-Piperazinyl Quinoxaline Derivatives | c-Kit Tyrosine Kinase | High Scores |
Data sourced from molecular docking studies on different classes of quinoxaline compounds. researchgate.netnih.govacs.org
Mechanistic Insights into Enzyme Inhibition
Computational studies, particularly molecular docking, provide crucial mechanistic insights into how this compound and its derivatives may inhibit various enzymes. These in silico methods simulate the interaction between the ligand (the quinoxaline derivative) and the protein target at the molecular level, identifying the binding pocket and the key intermolecular interactions responsible for the inhibitory activity.
The quinoxaline scaffold is recognized for its ability to interact with a diverse range of biological targets. nih.gov Docking studies on various quinoxaline derivatives have revealed common interaction patterns within enzyme active sites. These interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, in the context of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonism, the quinoxaline backbone has been shown to interact with key residues such as Glu-13, Tyr-16, and Tyr-61. researchgate.net Similarly, in the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), molecular dynamics simulations have identified vital amino acid residues like Leu838, Phe916, and Leu976 involved in ligand-receptor interactions. nih.gov
The acrylic acid moiety of the title compound introduces additional potential for specific interactions. The carboxylic acid group can act as a hydrogen bond donor and acceptor, forming strong hydrogen bonds with polar amino acid residues (e.g., Arginine, Lysine, Serine) in an enzyme's active site. Furthermore, its ability to chelate metal ions could be a mechanism for inhibiting metalloenzymes. Studies on other acrylic acid derivatives have shown their potential as inhibitors of enzymes like urease and α-glucosidase, with binding energies indicating strong interactions within the active site. nih.gov For example, computational docking of acrylic acid derivatives into the urease active site revealed binding scores significantly better than the standard inhibitor, thiourea (B124793). nih.gov
The combination of the planar, aromatic quinoxaline ring and the functional acrylic acid side chain allows for a multi-point binding profile. The quinoxaline ring can engage in hydrophobic and π-π stacking interactions with aromatic residues like Tyrosine, Phenylalanine, and Tryptophan, while the acrylic acid group anchors the molecule through hydrogen bonding, leading to a stable ligand-enzyme complex and potent inhibition.
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. Computational modeling, particularly through quantitative structure-activity relationship (QSAR) analysis, is a powerful tool for elucidating these relationships for quinoxaline derivatives. nih.govmdpi.com QSAR models mathematically correlate the chemical structure of compounds with their biological activity, allowing for the prediction of potency for novel derivatives and providing insights into the structural features crucial for activity. nih.govnih.gov
For the this compound system, SAR studies focus on how modifications to different parts of the molecule—the quinoxaline ring, the acrylic acid side chain, and any substituents—affect its interaction with a biological target.
Quinoxaline Ring Substituents : The nature and position of substituents on the benzene (B151609) portion of the quinoxaline ring significantly influence activity. Computational analyses have shown that the introduction of electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -OCH3, -CH3) can modulate the electronic properties of the entire molecule, affecting its binding affinity. mdpi.commdpi.com For example, in some anticancer quinoxalines, replacing an electron-releasing OCH3 group with an electron-withdrawing Cl group was found to decrease activity. mdpi.com
Acrylic Acid Side Chain Modifications : The acrylic acid linker is also a key determinant of activity. Changes in its length, rigidity, or the introduction of different functional groups can alter the molecule's ability to fit into the binding pocket of an enzyme. The presence of hydrogen bond donors and acceptors in the side chain is often critical for promoting activity. mdpi.com
Linker between the Rings : The linker connecting the quinoxaline nucleus to other moieties (in this case, the acrylic acid group) is crucial. SAR studies have shown that amide, urea, thiourea, or sulfonamide linkers can significantly impact the anticancer properties of quinoxaline-based compounds. nih.gov For certain derivatives, an NH-CO linker at the second position of the quinoxaline nucleus increased activity, while aliphatic linkers led to a decrease. mdpi.com
Computational SAR studies often generate contour maps from 3D-QSAR models (like CoMFA and CoMSIA) that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding features are favorable or unfavorable for activity. nih.gov This provides a rational basis for designing new, more potent derivatives.
Table 1: Summary of Structure-Activity Relationships for Quinoxaline Derivatives from Computational Studies
| Structural Modification | Observed Effect on Activity | Target/Activity | Reference |
|---|---|---|---|
| Replacement of OCH₃ (electron-releasing) with Cl (electron-withdrawing) on the quinoxaline ring | Decreases activity | Anticancer | mdpi.com |
| Presence of a hydrogen-bond acceptor or donor on the side chain | Promotes activity | Anticancer (STAT3 inhibition) | mdpi.com |
| Introduction of a 2-phenyl group on the quinoxaline ring | Diminished acetylcholinesterase inhibitory activity | Acetylcholinesterase Inhibition | mdpi.com |
| Substitution with 2,3-dimethyl on the quinoxaline ring | Higher acetylcholinesterase inhibitory potency | Acetylcholinesterase Inhibition | mdpi.com |
| Benzyl linker at the 3-position of the quinoxaline system | Increases activity | Anticancer (MCF-7, A549, HCT-116) | mdpi.com |
| Sulfonyl linker at the 3-position of the quinoxaline system | Decreases activity | Anticancer (MCF-7, A549, HCT-116) | mdpi.com |
Prediction of Spectroscopic and Photophysical Properties
Computational chemistry offers powerful tools for predicting the spectroscopic and photophysical properties of molecules like this compound. Methods based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to simulate various spectra and understand the electronic structure and transitions that govern these properties. scispace.comwu.ac.th
Theoretical calculations can predict a range of spectroscopic data:
UV-Visible Absorption Spectra : TD-DFT calculations can accurately predict the electronic absorption spectra by determining the energies of electronic transitions from the ground state to various excited states. asianpubs.org These calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength, which is related to the intensity of the absorption band. scispace.com For quinoxaline derivatives, these transitions often involve n→π* and π→π* electronic promotions within the aromatic system. scispace.com
Vibrational Spectra (IR and Raman) : DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. scispace.com By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the C=O and N-H groups, providing a detailed understanding of the molecule's vibrational characteristics. scispace.com
NMR Spectra : The gauge-independent atomic orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). asianpubs.org These theoretical predictions are valuable for confirming the structure of newly synthesized compounds by comparing the calculated spectra with experimental data.
The photophysical properties are dictated by the behavior of the molecule in its excited state. Computational analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. scispace.com The energy gap between the HOMO and LUMO provides an estimate of the molecule's electronic excitation energy and influences its color and photochemical reactivity. wu.ac.th For many quinoxaline derivatives, intramolecular charge transfer (ICT) from a donor part of the molecule to an acceptor part upon photoexcitation is a key process that defines their photophysical behavior. scispace.com
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. While the direct and highly accurate ab initio prediction of ΦF is computationally demanding and complex, theoretical methods can provide significant insights into the factors that influence it.
Computational models can predict the energies of the ground state (S₀) and the first excited singlet state (S₁), as well as the transition dipole moment between them, which governs the rate of radiative decay (fluorescence). They can also explore non-radiative decay pathways, such as internal conversion and intersystem crossing to the triplet state, which compete with fluorescence and reduce the quantum yield.
For quinoline (B57606) and quinoxaline systems, factors like solvent polarity, pH, and specific structural modifications can dramatically affect fluorescence. researchgate.netresearchgate.net Protonation of the nitrogen atoms in the quinoxaline ring, for instance, can lead to a significant enhancement of the fluorescence quantum yield. researchgate.net Some quinoxaline derivatives have been reported to exhibit strong blue light emission with high quantum yields. researchgate.net Computational studies can model these effects by calculating the properties of the molecule in different protonation states or solvent environments, helping to rationalize experimental observations and guide the design of new fluorescent materials.
In Silico Pharmacokinetic and Toxicological Predictions (ADMET)
Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological profile must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction has become an indispensable tool in the early stages of drug discovery, allowing for the screening of virtual compounds and the identification of potential liabilities, thereby reducing the time and cost associated with experimental testing. nih.govhealthinformaticsjournal.com Various computational models and software are used to predict these properties for compounds like this compound and its derivatives. researchgate.net
Key ADMET parameters that can be predicted computationally include:
Absorption : This includes predictions for human intestinal absorption (HIA) and cell permeability, often modeled using Caco-2 cell permeability. These models help determine the potential for oral bioavailability. nih.gov
Distribution : Predictions in this category often focus on plasma protein binding and the ability of a compound to cross the blood-brain barrier (BBB). Low BBB penetration is often desirable for peripherally acting drugs to avoid central nervous system side effects. nih.gov
Metabolism : Computational tools can predict the sites of metabolism by cytochrome P450 (CYP) enzymes and whether a compound is likely to be an inhibitor or inducer of specific CYP isoforms (e.g., CYP2D6, CYP3A4).
Excretion : Parameters related to how the compound is cleared from the body, such as total clearance, can be estimated. udhtu.edu.ua
Toxicity : A wide range of toxicological endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity (e.g., hERG inhibition). nih.govudhtu.edu.ua
These predictions are typically based on QSAR models or machine learning algorithms trained on large datasets of experimental data. The results help researchers prioritize which synthesized compounds should be advanced to more rigorous in vitro and in vivo testing. nih.gov
Table 2: Representative In Silico ADMET Predictions for Quinoxaline Derivatives
| ADMET Parameter | Predicted Property/Value | Significance | Reference |
|---|---|---|---|
| Caco-2 Permeability | High | Good potential for intestinal absorption | nih.gov |
| Human Intestinal Absorption (%HIA) | > 99% | Excellent potential for oral absorption | nih.gov |
| Blood-Brain Barrier (BBB) Permeability | Low | Reduced risk of central nervous system side effects | nih.gov |
| Hepatotoxicity | Predicted to be non-hepatotoxic | Lower risk of liver damage | nih.gov |
| P-glycoprotein (P-gp) Substrate | Predicted to not be a substrate | Lower susceptibility to efflux pumps, which can cause drug resistance | nih.gov |
| Mutagenicity (Ames Test) | Predicted to be non-mutagenic | Lower risk of genetic damage | nih.gov |
| Drug-Likeness | Compliant with Lipinski's Rule of Five | Indicates favorable physicochemical properties for an oral drug | udhtu.edu.ua |
Biological Activities and Pharmacological Potential of 3 Quinoxalin 2 Yl Acrylic Acid Derivatives
Anticancer and Antiproliferative Activities
The quinoxaline (B1680401) nucleus is a recognized pharmacophore in the design of anticancer agents, and derivatives of 3-Quinoxalin-2-yl-acrylic acid have been extensively investigated for their ability to inhibit cancer cell growth and proliferation. nih.govnih.gov These compounds exert their effects through various mechanisms, targeting key pathways involved in cancer progression.
In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., HCT-116, MCF-7, HepG2)
A significant body of research has demonstrated the potent cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. These studies are crucial for the initial screening and identification of compounds with potential therapeutic value.
One study reported the synthesis of a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides. nih.gov The antiproliferative activity of these compounds was evaluated against human colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines. Several derivatives exhibited significant cytotoxicity, with IC50 values in the low microgram per milliliter range. nih.gov For instance, some of the most active compounds displayed IC50 values of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, which were comparable to the reference drug doxorubicin. nih.gov
Another study focused on new 2-oxo-3-phenylquinoxaline derivatives and evaluated their anticancer activity on HCT-116 cells. rsc.org Two compounds, 2a and 7j, showed notable reductions in cell viability, with IC50 values of 28.85 ± 3.26 μg/mL and 26.75 ± 3.50 μg/mL, respectively. rsc.org
Furthermore, a series of novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides were tested against four cancer cell lines: prostate cancer (PC-3), cervical cancer (HeLa), colorectal cancer (HCT-116), and breast cancer (MCF-7). mdpi.com One compound, 6k, demonstrated the highest activity, with IC50 values of 9.46 ± 0.7 µM against HCT-116 and 6.93 ± 0.4 µM against MCF-7, showing activity comparable to doxorubicin. mdpi.com
The cytotoxic potential of various quinoxaline derivatives has been consistently observed across different studies and cell lines, including liver hepatocellular carcinoma (HepG2). nih.govacs.org For example, certain quinoxaline-based compounds have shown noteworthy anti-proliferative effects against HCT-116, HepG2, and MCF-7 cell lines with IC50 values in the low micromolar range. researchgate.net
In Vitro Cytotoxicity of this compound Derivatives
| Compound Series | Cell Line | Reported IC50 Values | Reference |
|---|---|---|---|
| Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates | HCT-116 | 1.9 - 7.52 µg/mL | nih.gov |
| N-alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides | MCF-7 | 2.3 - 6.62 µg/mL | nih.gov |
| 2-oxo-3-phenylquinoxalines (Compound 7j) | HCT-116 | 26.75 ± 3.50 µg/mL | rsc.org |
| N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides (Compound 6k) | HCT-116 | 9.46 ± 0.7 µM | mdpi.com |
| N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides (Compound 6k) | MCF-7 | 6.93 ± 0.4 µM | mdpi.com |
| Quinoxaline-2-carboxamides (Compound 11) | HCT-116 | 1.32 ± 2.61 µM | researchgate.net |
| Quinoxaline-2-carboxamides (Compound 11) | HepG2 | 1.41 ± 1.23 µM | researchgate.net |
| Quinoxaline-2-carboxamides (Compound 11) | MCF-7 | 1.18 ± 1.91 µM | researchgate.net |
Identification of Potent Inhibitors and Lead Compounds
Through systematic screening and structure-activity relationship (SAR) studies, researchers have identified several this compound derivatives as potent inhibitors of cancer cell growth, positioning them as promising lead compounds for further development.
In the study of 2-oxo-3-phenylquinoxalines, compound 7j was identified as a potent binder through molecular docking studies and demonstrated significant cytotoxic effects on colorectal cancer cells. rsc.org This compound, with an IC50 value of 26.75 ± 3.50 μg/mL against HCT-116 cells, represents a promising lead for the development of new anticancer agents. rsc.org
Another investigation into a series of quillaic acid derivatives highlighted a compound, designated as E, which exhibited the highest anti-proliferative activity against HCT-116 cells with an IC50 of 2.46 μM. frontiersin.org This identifies it as a potent lead for further optimization.
Similarly, within a series of quinoxaline derivatives synthesized and evaluated for their anti-cancer activity against HCT-116, HepG2, and MCF-7 cell lines, compound VIIIc emerged as a potential lead compound. nih.gov It displayed potent activity, particularly against the HCT-116 cell line, and was selected for further mechanistic studies.
Mechanistic Investigations of Anticancer Action (e.g., Apoptosis, Cell Cycle Arrest)
Understanding the mechanisms by which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Research has shown that this compound derivatives can induce cancer cell death through apoptosis and can also cause cell cycle arrest.
A study on a potent quillaic acid derivative, compound E, revealed that it induced apoptosis in HCT-116 cells and also caused cell cycle arrest at the G1 phase. frontiersin.org The induction of apoptosis was confirmed by observing an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. frontiersin.org
In another study, image analysis of HCT-116 cells treated with a 2-oxo-3-phenylquinoxaline derivative (compound 7j) showed morphological changes characteristic of apoptosis, such as nuclear disintegration and chromatin fragmentation. rsc.org This provides direct evidence of apoptosis induction as a mechanism of its cytotoxic effect.
Furthermore, some quinoxaline derivatives have been shown to induce a significant disruption in the cell cycle profile. For example, compound VIIIc was found to cause cell cycle arrest at the G2/M phase boundary in HCT-116 cells, thereby inhibiting cell division and proliferation. nih.gov
Molecular Target Identification and Validation (e.g., Kinase Inhibition: EGFR, PI3Kα, ATP Inhibitors)
The anticancer activity of quinoxaline derivatives is often attributed to their ability to inhibit specific molecular targets that are critical for cancer cell survival and proliferation. Kinases, in particular, have been identified as key targets for these compounds.
Quinoxalines are recognized as a valuable scaffold for the development of selective adenosine triphosphate (ATP) competitive inhibitors for numerous kinases. ekb.eg This includes important targets in oncology such as the Epidermal Growth Factor Receptor (EGFR). ekb.egcmu.ac.th The binding of these inhibitors to the ATP-binding site of the kinase domain blocks the downstream signaling pathways that promote cell proliferation. ekb.egijpsr.com
Several studies have focused on the development of quinoxalinone derivatives as EGFR kinase inhibitors. cmu.ac.thnih.gov For instance, certain N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives have been shown to be biochemically active in the nanomolar range against both wild-type EGFR and a mutant form (EGFR_L858R). nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds within the EGFR active site, revealing the importance of both reversible and covalent interactions for their inhibitory activity. nih.gov
While direct inhibition of PI3Kα by a "this compound" derivative is not explicitly detailed in the provided context, the broader class of quinoxaline compounds has been investigated for inhibition of various kinases involved in cancer signaling. ekb.eg The general mechanism often involves competition with ATP at the kinase's active site, a common feature for many kinase inhibitors. ekb.eg
Antimicrobial Properties
In addition to their anticancer potential, derivatives of this compound have also been explored for their antimicrobial activities. The quinoxaline scaffold is present in several biologically active compounds, including some with antibacterial properties. nih.gov
Antibacterial Efficacy
The antibacterial potential of quinoxaline derivatives has been demonstrated against various bacterial strains. The structural modifications of the quinoxaline ring system can lead to compounds with significant antibacterial efficacy.
Research into the synthesis of new quinoxaline derivatives has shown that these compounds can exhibit a broad spectrum of biological activities, including antibacterial effects. nih.govresearchgate.net For example, a series of symmetrically and asymmetrically 2,3-disubstituted quinoxalines were synthesized and evaluated for their antimicrobial activity. nih.gov Several of the symmetrically disubstituted compounds displayed significant antibacterial activity against strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov
Another study involved the synthesis of novel quinoxaline derivatives and their screening for antibacterial activity against Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net The results indicated that some of the newly synthesized compounds possessed antibacterial properties.
The development of quinoxaline derivatives as antimicrobial agents is an active area of research, with studies focusing on creating compounds with optimized efficacy against a range of pathogenic bacteria. nih.govrsc.org
Antifungal Efficacy
Quinoxaline derivatives have demonstrated notable efficacy against a spectrum of fungal pathogens, including those affecting plants and humans. Research has identified several derivatives with potent antifungal properties. For instance, a series of novel quinoxaline derivatives were synthesized and evaluated for their activity against plant pathogenic fungi. Among them, compounds 5j and 5t exhibited superior activity against Rhizoctonia solani (anti-RS), with EC50 values of 8.54 µg/mL and 12.01 µg/mL, respectively. nih.govrsc.org These values indicate a higher potency than the commercial fungicide azoxystrobin, which has an EC50 of 26.17 µg/mL. nih.gov
Further studies into quinoxaline-2-oxyacetate hydrazide derivatives revealed significant inhibitory activity against several plant fungi. mdpi.com For example, compound 6 was effective against Botrytis cinerea with an EC50 value of 3.31 µg/mL, while compound 15 showed high activity against Gibberella zeae with an EC50 of 0.87 µg/mL. mdpi.com Additionally, numerous compounds in this series displayed excellent activity against R. solani, with 29 derivatives having EC50 values below 1 µg/mL. mdpi.com
In the context of human pathogens, certain quinoxalinone derivatives were tested against Aspergillus ochraceus Wilhelm and Penicillium chrysogenum Thom, showing varied levels of activity. mdpi.com
| Compound | Fungal Species | Activity (EC50) | Reference |
|---|---|---|---|
| 5j | Rhizoctonia solani | 8.54 µg/mL | nih.govrsc.org |
| 5t | Rhizoctonia solani | 12.01 µg/mL | nih.govrsc.org |
| Compound 6 | Botrytis cinerea | 3.31 µg/mL | mdpi.com |
| Compound 15 | Gibberella zeae | 0.87 µg/mL | mdpi.com |
| Compound 20 | Altemaria solani | 4.42 µg/mL | mdpi.com |
Antiviral Efficacy (e.g., Hepatitis C Virus)
The quinoxaline scaffold is a key component in several antiviral agents, with significant research focused on its efficacy against the Hepatitis C Virus (HCV). nih.gov HCV is a major cause of chronic liver disease, and the development of effective antiviral drugs is a global health priority. nih.gov Several quinoxaline derivatives have been identified as potential anti-HCV agents. nih.gov
For example, screening of a privileged structure library identified N-(7-(cyclohexyl(methyl)amino)-3-oxo-3,4-dihydroquinoxalin-6-ylcarbamothioyl)benzamide (compound 1) as a potent in vitro inhibitor of HCV. researchgate.net In another study, two novel quinoxaline derivatives, compounds 1a and 20 , were evaluated for their antiviral activity and showed high potency against human cytomegalovirus (HCMV), with IC50 values below 0.05 µM, which is significantly lower than the reference drug ganciclovir (IC50 = 0.59 µM). nih.gov
Marketed drugs such as glecaprevir and voxilaprevir incorporate the quinoxaline moiety and are used in the treatment of various diseases, highlighting the therapeutic importance of this chemical class. nih.gov
Anti-inflammatory and Antioxidant Activities
Novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives have been synthesized and shown to possess significant anti-inflammatory and antioxidant properties. unav.edunih.govresearchgate.net These compounds have demonstrated notable scavenging activities and promising in vitro inhibition of soybean lipoxygenase (LOX), an enzyme involved in the inflammatory cascade. unav.edunih.govresearchgate.net
Two of the most effective LOX inhibitors, compounds 7b and 8f , were further assessed for their in vivo anti-inflammatory effects. unav.edunih.govresearchgate.net Compound 7b, in particular, displayed a substantial in vivo anti-inflammatory effect of 41% in the carrageenin-induced edema model, which is comparable to the 47% inhibition shown by the standard drug indomethacin. unav.edunih.govresearchgate.net
The acrylic acid moiety, present in the parent compound this compound, is also known to contribute to anti-inflammatory and antioxidant effects. nih.gov A series of acrylic acid derivatives demonstrated good radical scavenging properties and moderate inhibition of LOX and cyclooxygenase-1 (COX-1). nih.gov
| Compound | Activity Type | Finding | Reference |
|---|---|---|---|
| Compound 7b | In vivo Anti-inflammatory | 41% inhibition (Carrageenin-induced edema) | unav.edunih.govresearchgate.net |
| Indomethacin (Reference) | In vivo Anti-inflammatory | 47% inhibition (Carrageenin-induced edema) | unav.edunih.govresearchgate.net |
| Compound 7b | In vitro Enzyme Inhibition | Promising LOX inhibitor | unav.edunih.govresearchgate.net |
| Compound 8f | In vitro Enzyme Inhibition | Promising LOX inhibitor | unav.edunih.govresearchgate.net |
Antiparasitic Activities (e.g., Antileishmanial, Antitrypanosomal)
Quinoxaline derivatives have emerged as a class of compounds with significant potential in combating parasitic diseases such as leishmaniasis and trypanosomiasis. researchgate.net A study focusing on ring-substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives, which are structurally related to this compound, tested their in vitro activity against Leishmania amazonensis amastigotes. researchgate.net
The research highlighted that the presence of methoxy groups at the R3', R4', and R5' positions was crucial for activity. The most potent compound identified was (2E)-3-(3,4,5-trimethoxy-phenyl)-1-(3,6,7-trimethyl-1,4-dioxy-quinoxalin-2-yl)-propenone . researchgate.net This derivative was found to be nearly six times more active against the parasite than it was toxic to host macrophages, indicating a favorable selectivity index. researchgate.net
| Compound | Parasite | Key Finding | Reference |
|---|---|---|---|
| (2E)-3-(3,4,5-trimethoxy-phenyl)-1-(3,6,7-trimethyl-1,4-dioxy-quinoxalin-2-yl)-propenone | Leishmania amazonensis | Most active in the series; ~6x more active than toxic. | researchgate.net |
Central Nervous System (CNS) Related Activities
Derivatives of quinoxaline have been investigated for their potential to treat various neurological disorders due to their ability to interact with receptors in the central nervous system. researchgate.net Glutamate receptors, such as the AMPA receptor, are implicated in a range of neurological conditions, and their antagonism is a viable therapeutic strategy. researchgate.net
Docking studies have shown that quinoxaline derivatives can bind to the AMPA receptor. researchgate.net Research into certain derivatives as anticonvulsant agents found that compounds 14b, 14a, and 13b exhibited the highest binding affinities for the AMPA-receptor and demonstrated significant anticonvulsant activity in mice, with relative potencies of 1.89, 1.83, and 1.51 compared to diazepam, respectively. researchgate.net These findings suggest that quinoxaline derivatives could be promising candidates for developing new treatments for CNS disorders like epilepsy. researchgate.net
| Compound | Target | Relative Potency (vs. Diazepam) | Reference |
|---|---|---|---|
| 14b | AMPA Receptor | 1.89 | researchgate.net |
| 14a | AMPA Receptor | 1.83 | researchgate.net |
| 13b | AMPA Receptor | 1.51 | researchgate.net |
Enzyme Inhibitory Profiles (beyond anticancer targets)
α-Glucosidase and α-Amylase Inhibition
The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key strategy in managing type 2 diabetes. nih.gov Quinoxaline derivatives have been identified as effective inhibitors of these enzymes. researchgate.netnih.govdntb.gov.ua
A study of 2-aryl quinoxaline derivatives revealed that they possess enhanced inhibitory potential against both enzymes, with activities in the nanomolar range. nih.govCompound 14 from this series was particularly potent, with IC50 values of 198.21 nM against α-glucosidase (α-GLU) and 294.35 nM against α-amylase (α-AMY). nih.gov
In another series, the N-allyl- nih.govunav.eduresearchgate.nettriazolo[4,3-a]quinoxalin-1-amine derivative 10a demonstrated exceptional inhibitory activity, with IC50 values of 3.46 µM against α-glucosidase and 6.89 µM against α-amylase. researchgate.net These values are comparable to or better than the standard drug acarbose (IC50 = 4.27 µM for α-glucosidase and 5.90 µM for α-amylase). researchgate.net
| Compound | Enzyme | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 14 | α-Amylase | 294.35 nM | nih.gov |
| α-Glucosidase | 198.21 nM | nih.gov | |
| Compound 10a | α-Amylase | 6.89 µM | researchgate.net |
| α-Glucosidase | 3.46 µM | researchgate.net | |
| Acarbose (Reference) | α-Amylase | 5.90 µM | researchgate.net |
| α-Glucosidase | 4.27 µM | researchgate.net |
Table of Mentioned Compounds
| Compound Name/Identifier |
|---|
| This compound |
| Azoxystrobin |
| N-(7-(cyclohexyl(methyl)amino)-3-oxo-3,4-dihydroquinoxalin-6-ylcarbamothioyl)benzamide |
| Ganciclovir |
| Glecaprevir |
| Voxilaprevir |
| Indomethacin |
| (2E)-3-(3,4,5-trimethoxy-phenyl)-1-(3,6,7-trimethyl-1,4-dioxy-quinoxalin-2-yl)-propenone |
| Diazepam |
| N-allyl- nih.govunav.eduresearchgate.nettriazolo[4,3-a]quinoxalin-1-amine |
| Acarbose |
Structure-Activity Relationship (SAR) Studies in Biological Context
The biological activity of quinoxaline derivatives can be significantly modulated by the nature and position of substituents on the quinoxaline ring system. researchgate.netmdpi.com While extensive SAR studies specifically focused on a broad range of this compound derivatives are not widely documented, valuable insights can be extrapolated from studies on closely related quinoxaline structures.
Research on various quinoxaline derivatives has demonstrated that the introduction of different functional groups can have a profound impact on their biological potency and selectivity. For instance, in the broader class of quinoxaline derivatives, the following general SAR observations have been made:
Substituents on the Benzene (B151609) Ring: The nature of substituents on the benzene portion of the quinoxaline ring plays a crucial role in modulating biological activity. Electron-withdrawing groups, such as chlorine, have been shown to enhance anticancer activity in certain quinoxaline series, while in other cases, electron-releasing groups may be favorable. mdpi.com For example, in a series of anticancer quinoxalines, an unsubstituted aromatic ring showed higher activity than substituted ones, and a chloro substituent produced higher activity than a bromo or methyl group. mdpi.com
Substituents on the Pyrazine (B50134) Ring: Modifications on the pyrazine ring are also critical. For some anticancer quinoxaline derivatives, an NH linker at the third position was found to be essential for activity, whereas aliphatic linkers led to a decrease in potency. mdpi.com
Hybrid Molecules: The concept of molecular hybridization, where the quinoxaline nucleus is combined with other pharmacologically active moieties, has been a successful strategy to enhance biological activity. researchgate.net
In a study involving the synthesis of 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoic acid derivatives, which are structurally related to this compound, several compounds were evaluated for their anti-cancer activity against colorectal cancer (HCT-116) cells. The results highlighted that specific modifications to the propanoic acid side chain could significantly influence cytotoxicity. For instance, the ethyl ester derivative and a derivative resulting from the coupling of the corresponding hydrazide with an amine showed notable reductions in cell viability. nih.gov
Table 1: Anticancer Activity of Selected 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoic Acid Derivatives nih.gov
| Compound | Structure | IC50 (μg/mL) against HCT-116 cells |
| 2a | Ethyl 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoate | 28.85 ± 3.26 |
| 7j | N-alkyl derivative from azide coupling | 26.75 ± 3.50 |
This table is based on data presented in the cited literature and is for illustrative purposes.
These findings suggest that for the this compound scaffold, both the substituents on the quinoxaline ring and modifications of the acrylic acid side chain are likely to be critical determinants of biological activity and selectivity.
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For quinoxaline derivatives, several key pharmacophoric features have been identified through computational modeling studies, which can be considered relevant for the this compound subclass.
In a study on quinoxaline derivatives as Aldose Reductase 2 (ALR2) inhibitors, a five-point pharmacophore hypothesis (AADRR) was developed. This model included two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as crucial features for binding to the enzyme's active site. nih.gov The quinoxaline ring itself often serves as a critical aromatic feature, participating in π-π stacking or hydrophobic interactions within the target protein.
For the this compound scaffold, the key pharmacophoric elements would likely include:
The quinoxaline ring system as a hydrophobic and aromatic feature.
The nitrogen atoms in the pyrazine ring, which can act as hydrogen bond acceptors.
The acrylic acid moiety , which provides a hydrogen bond donor (the carboxylic acid proton) and a hydrogen bond acceptor (the carbonyl oxygen). This group also introduces a degree of conformational flexibility.
Molecular docking studies on related 2-oxo-3-phenylquinoxaline derivatives have shown that the phenyl ring can occupy a specific pocket (S1 pocket) in the active site of a target protein, while the side chain extends into another pocket (S2 pocket), highlighting the importance of the spatial arrangement of these substituents for effective binding. nih.gov
Preclinical Drug Discovery and Development Perspectives
The diverse biological activities of quinoxaline derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, have made them attractive candidates for preclinical drug discovery and development. nih.govnih.govsapub.org Several quinoxaline-containing compounds have entered clinical trials, and some have been approved for therapeutic use, underscoring the pharmacological relevance of this scaffold. nih.gov
The development of this compound derivatives as potential drug candidates would likely follow a standard preclinical pipeline:
Lead Identification and Optimization: Synthesis of a library of derivatives with systematic variations of substituents on the quinoxaline ring and the acrylic acid side chain to establish a robust SAR.
In Vitro Biological Evaluation: Screening of the synthesized compounds against a panel of relevant biological targets (e.g., cancer cell lines, enzymes, receptors) to identify potent and selective hits.
In Silico Studies: Utilization of computational tools such as molecular docking and pharmacophore modeling to understand the molecular basis of activity and guide further optimization. nih.gov
ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties to identify candidates with favorable drug-like characteristics.
In Vivo Efficacy Studies: Evaluation of the most promising compounds in relevant animal models of disease to assess their therapeutic potential.
The synthesis of related quinoxaline derivatives has been achieved through various methods, including the reaction of o-phenylenediamine (B120857) with α-dicarbonyl compounds. nih.govsapub.org For instance, the synthesis of 2-oxo-3-phenylquinoxaline derivatives has been accomplished via a chemoselective Michael reaction with acrylic acid derivatives. nih.gov These synthetic strategies could be adapted for the preparation of a diverse library of this compound analogs for preclinical evaluation.
While the specific preclinical development of this compound derivatives is not extensively reported, the broader success of the quinoxaline scaffold in drug discovery provides a strong rationale for the continued exploration of this chemical class. Future research focusing on the systematic synthesis and biological evaluation of these compounds is warranted to unlock their full therapeutic potential.
Applications of 3 Quinoxalin 2 Yl Acrylic Acid in Materials Science and Emerging Technologies
Organic Semiconductors and Optoelectronic Materials
Quinoxaline (B1680401) derivatives are recognized as a significant class of organic semiconductors due to their inherent electron-accepting nature, which arises from the two nitrogen atoms in the pyrazine (B50134) ring. case.edu This property makes them excellent candidates for n-type semiconductors and electron-transporting materials in a variety of optoelectronic devices. qmul.ac.uknih.gov The structural versatility of the quinoxaline core allows for extensive modification, enabling precise control over energy levels, bandgaps, and charge carrier transport properties to optimize device performance. nih.gov
Application in Organic Photovoltaics (OPV) and Solar Cells
In the field of organic photovoltaics, derivatives of the quinoxaline structure have been extensively investigated as electron-accepting materials, particularly as non-fullerene acceptors (NFAs). qmul.ac.uknih.gov Their strong electron affinity, high electron mobility, and broad absorption spectra contribute to efficient charge generation and transport within solar cells. rsc.org The acrylic acid group, in particular, can serve as an effective anchoring group onto semiconductor surfaces like titanium dioxide (TiO2) in dye-sensitized solar cells (DSSCs), facilitating efficient electron injection from the dye molecule into the semiconductor. jmaterenvironsci.com
Research has demonstrated that quinoxaline-based materials can significantly enhance the power conversion efficiency (PCE) of solar cells. For instance, polymers incorporating quinoxaline units have achieved impressive PCEs, highlighting their potential in next-generation solar energy technologies. nih.gov The design of donor-acceptor (D-A) structures, where quinoxaline acts as the acceptor, is a common strategy to tune the optical and electronic properties for optimal photovoltaic performance. case.edu
| Quinoxaline Derivative Type | Device Architecture | Power Conversion Efficiency (PCE) | Reference Context |
|---|---|---|---|
| Polymer (PTQ10) with IDT acceptor | Polymer Solar Cell (PSC) | >12% | Demonstrates high efficiency in PSCs. nih.gov |
| Polymer (PTQ10) with Y6 acceptor | Polymer Solar Cell (PSC) | >16% | Shows improved efficiency with modern acceptors. nih.gov |
| Polymer (PTQ10) | Perovskite Solar Cell | 21.2% | Highlights versatility in different solar cell types. nih.gov |
| Sensitizer (RC-21) | Dye-Sensitized Solar Cell (DSSC) | 3.30% | Illustrates use as a sensitizer. case.edu |
| Sensitizer (RC-22) | Dye-Sensitized Solar Cell (DSSC) | 5.56% | Shows performance improvement with structural modification. case.edu |
Exploration of Electronic Properties for Device Fabrication
The electronic properties of quinoxaline derivatives are central to their application in device fabrication. The introduction of various functional groups allows for the fine-tuning of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov Quinoxaline-based compounds typically exhibit low-lying LUMO levels, which is a desirable characteristic for efficient electron transport materials. nih.gov These properties are crucial for their use in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), where they can function as n-type semiconductors. qmul.ac.uknih.gov
The acrylic acid component in 3-Quinoxalin-2-yl-acrylic acid can extend the π-conjugation of the molecule, which influences the HOMO-LUMO gap and, consequently, the optical absorption properties. jmaterenvironsci.com Theoretical and experimental studies on various quinoxaline derivatives provide insight into their electronic characteristics, guiding the design of new materials for advanced electronic applications. jmaterenvironsci.comresearchgate.net
| Derivative Series | Property | Value Range | Significance |
|---|---|---|---|
| Qx45 Series | LUMO Energy Level | -3.29 to -3.43 eV | Indicates potential as efficient electron transport materials (ETMs). nih.gov |
| RC-21 | HOMO Energy Level | -5.32 eV | Suitable for electron injection in DSSCs. case.edu |
| RC-21 | LUMO Energy Level | -2.92 eV | Suitable for electron injection in DSSCs. case.edu |
| RC-22 | HOMO Energy Level | -5.54 eV | Ensures efficient dye regeneration. case.edu |
| RC-22 | LUMO Energy Level | -3.26 eV | Ensures efficient dye regeneration. case.edu |
Photoinitiators for Polymerization Processes
Quinoxaline derivatives have emerged as a promising scaffold for the design of novel photoinitiators, which are compounds that generate reactive species (such as free radicals) upon exposure to light, initiating polymerization. researchgate.netmdpi.com The strong electron-accepting character and excellent charge-transfer capabilities of the quinoxaline ring are key to their function. sjtu.edu.cn These systems are pivotal in photopolymerization, a process that uses light to convert liquid monomers into solid polymers, with applications ranging from dental fillings to 3D printing. researchgate.netnih.gov
UV-Centered Photoinitiating Systems
In the realm of ultraviolet (UV) light-cured systems, quinoxaline-based compounds have been successfully employed as Type II photoinitiators. nih.gov These initiators operate via a bimolecular mechanism where the excited state of the quinoxaline molecule interacts with a co-initiator (often a hydrogen or electron donor) to produce the radicals that start the polymerization chain reaction. sjtu.edu.cnsigmaaldrich.com Different quinoxaline structures, such as 2,3-diphenylquinoxaline (B159395) and acenaphthoquinoxaline, have been tested as UV photoinitiators, demonstrating their capability to efficiently initiate the polymerization of acrylate (B77674) monomers. mdpi.com
Visible Light Photoinitiating Systems for Photocurable Resins
A significant research effort has been directed towards developing photoinitiating systems that are active under visible light, driven by safety concerns associated with UV radiation. researchgate.netmdpi.com Quinoxaline derivatives have proven to be highly adaptable for this purpose. By modifying their chemical structure, their light absorption can be shifted from the UV to the visible region of the spectrum. mdpi.com These visible light systems are highly sought after for applications in photocurable resins, such as those used in dentistry and coatings. nih.govnih.gov The efficiency of these systems often relies on a two-component approach, pairing the quinoxaline dye with a co-initiator to achieve rapid and effective polymerization upon exposure to visible light sources like LEDs. nih.gov
| Photoinitiator System | Monomer | Light Source | Key Finding |
|---|---|---|---|
| Sulfur-containing quinoxalines | Acrylate | Visible Light | Absorption maxima can be tuned between 386 nm and 442 nm. mdpi.com |
| Diphenylquinoxaline (SQs)/EDB | HDDA | UV Light | Final double bond conversion is higher than 90%. sjtu.edu.cn |
| Quinoxaline Dye/Acetic Acid Derivative | TMPTA | Visible Light | Efficient initiation of free radical polymerization. nih.gov |
| DBQEd/Ph₂I⁺PF₆⁻ | EPOX | Sunlight | Polymerized within 30 seconds, showing high efficiency. mdpi.com |
Applications in 3D Printing Technologies
The rapid and precise nature of photopolymerization makes it the core technology behind several 3D printing methods, such as stereolithography (SLA) and digital light processing (DLP). The development of highly efficient photoinitiators is crucial for advancing these technologies, enabling faster printing speeds and improved material properties. ntu.edu.sg Quinoxaline-based photoinitiators, particularly those sensitive to visible light, are attractive for 3D printing applications. researchgate.net Their ability to be activated by safe, low-energy light sources like LEDs and lasers, combined with their high initiation efficiency, makes them suitable for creating complex, high-resolution 3D structures for various fields, including biomedical applications. researchgate.netntu.edu.sg
Fluorescent Probes and Derivatization Reagents
The inherent fluorescence of the quinoxaline moiety has led to the exploration of its derivatives as fluorescent probes and derivatization reagents. While specific research on this compound in this exact context is not extensively documented, the known properties of quinoxaline compounds provide a strong basis for their potential applications in fluorescence-based analysis.
Development of Fluorescent Derivatization Reagents for Carboxylic Acids
The development of fluorescent derivatization reagents is crucial for the sensitive detection of analytes that lack native fluorescence, such as carboxylic acids. Quinoxaline derivatives have been investigated as potential fluorescent tags for this purpose. For instance, a quinoxalinone fluorescent tag has been evaluated as a derivatizing reagent for carboxylic acids, enabling their detection via peroxyoxalate chemiluminescence. google.com The synthetic procedure for this quinoxalinone was modified to significantly increase the yield and use less hazardous reagents, resulting in a final product with greater than 97% purity without the need for intermediate purification steps. google.com The derivatization reaction itself was also optimized, achieving yields greater than 85%. google.com
Another example is the use of 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography. This highlights the utility of the quinoxaline scaffold in creating reagents for the sensitive analysis of carboxylic acids. Although not the specific subject of this article, these examples underscore the potential of quinoxaline structures, including this compound, to be developed into effective fluorescent derivatization agents. The acrylic acid moiety of this compound could potentially be modified to create a reactive group for tagging carboxylic acids, while the quinoxaline core would serve as the fluorophore.
| Quinoxaline-based Reagent | Application | Reported Yield Improvement |
| Quinoxalinone fluorescent tag | Derivatization of carboxylic acids for peroxyoxalate chemiluminescence detection | >85% for derivatization |
| 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone | Fluorescence derivatization of carboxylic acids for HPLC | Not specified |
Other Potential Material Science Applications
The unique electronic and structural properties of the quinoxaline ring system, combined with the polymerizable acrylic acid functional group, position this compound as a promising building block for a variety of advanced materials.
Quinoxaline derivatives are recognized for their luminescence and rigidity, which can lead to materials with high glass transition temperatures (Tg) and good thermal stability. google.com These properties are highly desirable in the field of organic electronics. For instance, quinoxaline derivatives have been successfully utilized as hole transporting layers, hosts or guests in emitting layers, and electron transporting layers in organic light-emitting diode (OLED) devices. google.com The electron-deficient nature of the quinoxaline ring makes it a good candidate for electron-transporting materials. qmul.ac.uk
Furthermore, the acrylic acid moiety of this compound introduces the potential for polymerization. Poly(acrylic acid) and its derivatives are known for their use in creating hydrogels, adhesives, and coatings. chemicalbook.comcarbomer.com By incorporating the quinoxaline unit into a poly(acrylic acid) backbone, it may be possible to synthesize novel polymers with tailored optical and electronic properties. Such polymers could find applications in:
Organic Field-Effect Transistors (OFETs): Quinoxaline derivatives have been explored as organic semiconductors in OFETs. researchgate.net
Organic Solar Cells (OSCs): Quinoxaline-based conjugated polymers have shown promise in polymer solar cells. rsc.org
Flexible Electronic Devices: The mechanical properties of materials are crucial for flexible electronics, and derivatives of pyrazinoquinoxaline have been studied for their charge transport and mechanical characteristics. nih.gov
Sensors: The fluorescence of quinoxaline derivatives can be sensitive to their environment, opening up possibilities for chemical sensors.
The ability to form polymers from this compound could lead to materials with enhanced processability and the ability to form thin films, which are essential for many material science applications. The combination of the electronic properties of the quinoxaline core and the polymer-forming capability of the acrylic acid group makes this compound a versatile platform for the development of new functional materials.
| Potential Application Area | Key Property of Quinoxaline Derivatives |
| Organic Light-Emitting Diodes (OLEDs) | Luminescence, rigidity, high glass transition temperature, thermal stability. google.com |
| Organic Field-Effect Transistors (OFETs) | Semiconductor performance. researchgate.netnih.gov |
| Organic Solar Cells (OSCs) | Electron-deficient nature, use in conjugated polymers. qmul.ac.ukrsc.org |
| Flexible Electronics | Potential for good charge transport and mechanical durability. nih.gov |
| Chemical Sensors | Environmentally sensitive fluorescence. |
| Functional Polymers | Polymerizability of the acrylic acid group. chemicalbook.comcarbomer.com |
Future Directions and Research Challenges
Development of Novel Synthetic Methodologies with Enhanced Sustainability and Efficiency
The traditional synthesis of quinoxaline (B1680401) derivatives often involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, which can require high temperatures and strong acid catalysts. Future research must focus on developing more sustainable and efficient synthetic routes. There is a growing emphasis on green chemistry principles, aiming for methods that are pollutant-free and environmentally friendly.
Key areas for development include:
Microwave-Assisted Synthesis: Microwave irradiation has been shown to optimize reaction times and improve yields for quinoxaline derivatives, offering a more energy-efficient alternative to conventional heating.
Novel Catalysts: The use of recyclable, heterogeneous catalysts, such as molybdophosphovanadates supported on alumina, allows for quinoxaline synthesis under mild, room-temperature conditions with high yields.
Eco-Friendly Solvents: Exploring reactions in aqueous ethanol (B145695) or other green solvents can significantly reduce the environmental impact compared to traditional organic solvents.
The goal is to create scalable, cost-effective, and environmentally benign processes for synthesizing libraries of 3-Quinoxalin-2-yl-acrylic acid derivatives for further biological evaluation.
Comprehensive Biological Profiling and In Vivo Efficacy Studies for Lead Compounds
While the broader quinoxaline class is known for diverse pharmacological activities, detailed biological profiles for derivatives of this compound are necessary. Future work should involve systematic screening of new analogs to identify lead compounds for specific therapeutic indications.
Table 1: Reported Biological Activities of Various Quinoxaline Scaffolds
| Biological Activity | Description | References |
|---|---|---|
| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria, fungi, and Mycobacterium tuberculosis. | |
| Antiviral | Includes activity against viruses such as HIV. | |
| Anticancer | Antiproliferative activity against various cancer cell lines, including potential as antineoplastic agents. | |
| Anti-inflammatory | Inhibition of inflammatory mediators; some derivatives show in vivo effects comparable to reference drugs like indomethacin. | |
| Antitubercular | Potent activity against drug-sensitive and drug-resistant strains of M. tuberculosis. | |
| Kinase Inhibition | Inhibition of specific kinases involved in cell signaling pathways, relevant for cancer therapy. |
| Antiprotozoal | Activity against various protozoa, including those causing malaria and leishmaniasis. | |
Once promising in vitro activity is identified, comprehensive in vivo studies are crucial. This involves evaluating the efficacy of lead compounds in relevant animal models, such as the use of quinoxaline 1,4-di-N-oxide derivatives in mouse models for antimycobacterial activity. These studies must also establish a preliminary understanding of the compound's pharmacokinetics and assess its toxicity to ensure a favorable therapeutic window. For instance, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide was identified as a potential antineoplastic agent with selective cytotoxicity against specific cancer cell lines, warranting further in vivo investigation.
Q & A
Q. What are the recommended synthetic routes for 3-Quinoxalin-2-yl-acrylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common synthesis route involves cyclocondensation reactions between α-acetyl-N-arylhydrazonoyl chlorides and quinoxaline precursors in ethanol with triethylamine as a catalyst. Optimization includes controlling reaction temperature (typically 60–80°C) and stoichiometric ratios to enhance yield. For example, site-selective cyclocondensation achieves tricyclic systems like pyrido[2,3-f]quinoxalines . Alternative methods include condensation of glyoxylic acid derivatives with o-phenylenediamine analogs under acidic conditions, requiring precise pH control to avoid side products .
Q. How should researchers characterize the structural purity of this compound derivatives?
- Methodological Answer : Structural confirmation requires multi-spectral analysis :
- ¹H/¹³C NMR to verify aromatic proton environments and carboxylate functionality.
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and acrylate (C=C, ~1600 cm⁻¹) groups.
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities, necessitating recrystallization or column chromatography .
Q. What safety protocols are critical when handling quinoxaline derivatives in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A hazards) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Waste Management : Segregate acidic waste and coordinate with certified disposal services to mitigate environmental contamination .
Advanced Research Questions
Q. How can molecular docking studies be applied to evaluate the bioactivity of quinoxaline-acrylic acid hybrids?
- Methodological Answer : Molecular docking involves:
- Target Selection : Prioritize receptors like tyrosine kinases or DNA topoisomerases based on known quinoxaline bioactivity.
- Ligand Preparation : Optimize the 3D structure of this compound derivatives using software (e.g., AutoDock Vina) with parameterization for acrylate flexibility.
- Binding Affinity Analysis : Compare docking scores (ΔG values) to reference inhibitors. For example, quinoxaline-linked triazole sulfonamides show anti-proliferative activity via EGFR kinase inhibition, validated by IC₅₀ assays .
Q. What strategies resolve contradictions in spectroscopic data when synthesizing novel quinoxaline-acrylic acid conjugates?
- Methodological Answer :
- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for ambiguous NMR/IR peaks). highlights crystal structure data (CCDC 1983315) resolving quinoxaline-thiophene hybrids .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track reaction pathways and confirm regioselectivity.
- Computational Modeling : Density Functional Theory (DFT) simulations predict vibrational modes and electronic transitions to align with experimental spectra .
Q. How can this compound be utilized in designing multi-targeted therapeutic agents?
- Methodological Answer :
- Scaffold Hybridization : Merge the quinoxaline core with bioactive moieties (e.g., triazoles, sulfonamides) to target multiple pathways. For instance, coupling with 1,2,4-triazole sulfonamide enhances anti-cancer activity by dual inhibition of tubulin and topoisomerase II .
- Prodrug Design : Functionalize the acrylic acid group for pH-sensitive release in tumor microenvironments.
- In Vivo Validation : Use murine models to assess pharmacokinetics (e.g., bioavailability, half-life) and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
